
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. In
作用机制
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide works by binding to the ATP-binding site of CK2, preventing its activity. This results in a variety of downstream effects, including inhibition of cell growth and proliferation, induction of apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to inhibit inflammation, which is involved in many diseases including cancer.
实验室实验的优点和局限性
One advantage of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide is its potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency can also be a limitation, as high concentrations may be required for some experiments. Additionally, its effects may be cell type-specific, and further studies are needed to fully understand its effects in different cell types.
未来方向
There are many potential future directions for research on 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide. One area of interest is its potential for combination therapy with other cancer drugs. Another area of interest is its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and efficacy.
合成方法
The synthesis of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-6-methylpyridin-2-amine to form the amide intermediate, which is then reacted with 2-amino-5-chlorobenzonitrile in the presence of a palladium catalyst to form the final product, 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide.
科学研究应用
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and decrease tumor growth. 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has been shown to be a potent inhibitor of CK2 both in vitro and in vivo, and has demonstrated efficacy in preclinical models of cancer.
属性
产品名称 |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide |
|---|---|
分子式 |
C14H12Cl2N2O2 |
分子量 |
311.2 g/mol |
IUPAC 名称 |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChI 键 |
RTPREQLFHQGWFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




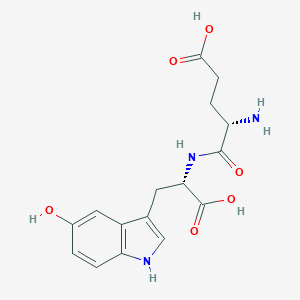
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
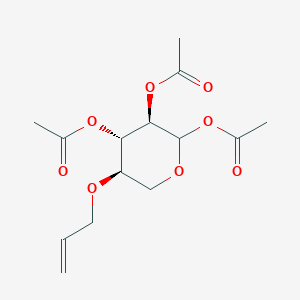
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
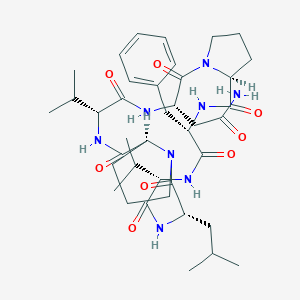
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

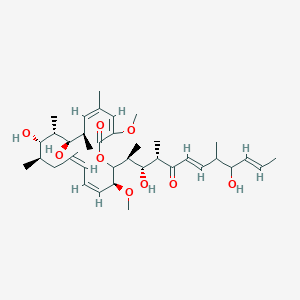



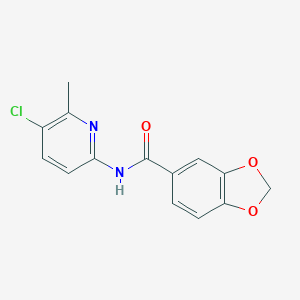
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)